molecular formula C25H49BO5 B14279487 (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate CAS No. 141135-31-1

(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate

Cat. No.: B14279487
CAS No.: 141135-31-1
M. Wt: 440.5 g/mol
InChI Key: KULAQMLNOQNLSE-UHFFFAOYSA-N
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Description

(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate is an organic compound that features a boron-containing dioxaborolane ring and a long-chain octadecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate typically involves the esterification of octadecanoic acid with a boron-containing alcohol. One common method is the reaction of octadecanoic acid with (2-butoxy-1,3,2-dioxaborolan-4-yl)methanol under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, where the butoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids or borate esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted boron-containing compounds.

Scientific Research Applications

(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound can be utilized in the development of boron-based drugs and imaging agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate involves its interaction with molecular targets through its boron-containing dioxaborolane ring. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in electron transfer reactions, contributing to its reactivity and versatility in different applications.

Comparison with Similar Compounds

  • 2-butoxy-1,3,2-dioxaborinane
  • 2-butoxy-1,2-oxaborolane
  • 2-butoxy-1,3,2-benzodioxaborole

Comparison: (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate is unique due to its long-chain octadecanoate ester, which imparts distinct physical and chemical properties compared to other boron-containing compounds. The presence of the octadecanoate group enhances its solubility in organic solvents and its potential for use in materials science. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.

Properties

CAS No.

141135-31-1

Molecular Formula

C25H49BO5

Molecular Weight

440.5 g/mol

IUPAC Name

(2-butoxy-1,3,2-dioxaborolan-4-yl)methyl octadecanoate

InChI

InChI=1S/C25H49BO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)28-22-24-23-30-26(31-24)29-21-6-4-2/h24H,3-23H2,1-2H3

InChI Key

KULAQMLNOQNLSE-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)COC(=O)CCCCCCCCCCCCCCCCC)OCCCC

Origin of Product

United States

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